4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-10-16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBUSCZUPOSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514068-65-5 | |
| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an α-haloester under basic conditions. One common method includes the reaction of o-phenylenediamine with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding dihydroquinoxaline using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nitric acid, in solvents like acetic acid or dichloromethane.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antiepileptic Properties
Research indicates that derivatives of tetrahydroquinoxalin-2-one exhibit antiepileptic effects. A study demonstrated that 3-substituted tetrahydroquinoxalin-2-ones can increase the seizure threshold in experimental models, suggesting their potential as antiepileptic agents. These compounds can be formulated into solutions for better bioavailability compared to traditional antiepileptics, which are often insoluble in water .
Antiviral Activity
Another significant application of 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is its antiviral activity. In vitro studies have shown that quinoxaline derivatives can inhibit the replication of HIV. For instance, specific compounds demonstrated an effective EC50 (the concentration required to inhibit viral replication by 50%) of 3.1 nM, indicating strong antiviral properties with a favorable selectivity index when compared to standard treatments .
Anti-cancer Activity
Quinoxaline derivatives have also been studied for their anti-cancer properties. They are known to inhibit tumor growth and can act as DNA cleavage agents, which is crucial for developing new cancer therapies . The electron-withdrawing properties of these compounds enhance their efficacy as potential chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of tetrahydroquinoxalin-2-one derivatives is crucial for optimizing their pharmacological properties. The presence of various substituents on the phenyl ring can significantly influence biological activity. For example:
- Substituents at the para position can enhance inhibition against specific targets.
- Variations in alkyl or aryl groups can lead to differences in solubility and bioactivity .
Antiviral Efficacy Study
A comprehensive study evaluated multiple quinoxaline derivatives for their anti-HIV activity. The results indicated that certain compounds not only inhibited viral replication effectively but also exhibited low cytotoxicity towards host cells, making them promising candidates for further development as antiviral agents .
Antiepileptic Drug Development
Another case study focused on the development of antiepileptic drugs based on tetrahydroquinoxalin-2-one scaffolds. The research highlighted the improved formulation strategies that allow these compounds to be administered in aqueous solutions without compromising efficacy .
Data Tables
| Application | Activity Type | EC50 (nM) | Selectivity Index |
|---|---|---|---|
| Antiviral | HIV Inhibition | 3.1 | High |
| Antiepileptic | Seizure Threshold | N/A | N/A |
| Anti-cancer | Tumor Inhibition | N/A | N/A |
Mechanism of Action
The mechanism of action of 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication, respectively.
Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The quinoxalin-2-one scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., tosyl, bromophenylcarbonyl) enhance stability but may reduce reactivity in nucleophilic substitutions .
- Phenyl vs. Alkyl Groups : The phenyl group at C4 (as in the parent compound) provides π-π stacking interactions critical for receptor binding, while alkyl chains improve solubility .
Biological Activity
4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (also known as THQ) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydroquinoxaline structure, which contributes to its interaction with various biological targets. Research has indicated its potential in therapeutic applications, including neuroprotection and anti-inflammatory effects.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- Structure : The compound features a phenyl group attached to a tetrahydroquinoxalinone core, which influences its pharmacological properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to exhibit protective effects against excitotoxicity induced by NMDA receptors. For instance, in experimental models, THQ demonstrated the ability to reduce neuronal damage and cell death associated with NMDA receptor activation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Anti-inflammatory Properties
THQ has also been investigated for its anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro. This activity may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. In animal models of inflammation, THQ administration resulted in reduced edema and inflammatory cell infiltration .
Analgesic Activity
In addition to its neuroprotective and anti-inflammatory properties, this compound has shown analgesic effects. Studies have indicated that it may act on pain pathways in the central nervous system, providing relief from acute and chronic pain conditions. The mechanism appears to involve the modulation of opioid receptors and other pain-related signaling molecules .
The biological activity of THQ is largely attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and inflammatory responses. For example:
- NMDA Receptor Modulation : THQ acts as an antagonist at NMDA receptors, preventing excessive calcium influx that leads to excitotoxicity.
- Cytokine Production Inhibition : It inhibits the activation of transcription factors that promote the expression of pro-inflammatory cytokines.
Study 1: Neuroprotection Against NMDA-Induced Damage
A study conducted on rat hippocampal slices demonstrated that treatment with THQ significantly reduced neuronal death induced by NMDA exposure. The results showed a decrease in lactate dehydrogenase (LDH) release as an indicator of cell viability .
Study 2: Inhibition of Inflammatory Cytokines
In a murine model of acute inflammation, THQ was administered prior to inducing inflammation via carrageenan injection. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups. This suggests that THQ may be effective in managing inflammatory responses .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Neuroprotective | Anti-inflammatory | Analgesic |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Other Tetrahydroquinoxaline Derivatives | Variable | Variable | Limited |
| Traditional NSAIDs | No | Yes | Yes |
Chemical Reactions Analysis
Key Methods:
-
Cyclization with maleic anhydride :
Condensation of o-phenylenediamine with maleic anhydride forms the tetrahydroquinoxalinone backbone. Acidic or basic conditions influence the reaction pathway and yield . -
Tosylation :
Selective tosylation at N4 is achieved using tosyl chloride in a phosphate buffer (pH 5.5), yielding 4-tosyl derivatives with 73% efficiency . -
Alkylation :
Phase-transfer catalysis facilitates N1-alkylation with benzylic or allylic halides. For example, benzyl bromide reacts under mild conditions to introduce substituents .
Reaction Table:
Oxidation and Dehydrogenation
The tetrahydroquinoxalinone ring undergoes oxidation to form aromatic quinoxalin-2-ones, which are pharmacologically significant.
Key Findings:
-
Dehydrogenation :
Treatment with KMnO₄ or K₃[Fe(CN)₆] in acidic media oxidizes the tetrahydro ring to a fully conjugated quinoxalin-2-one . -
Selective Oxidation :
Steric hindrance from the 4-phenyl group can lead to partial oxidation, leaving one ring reduced in dimeric products .
Example Reaction:
Dimerization and Cross-Coupling
Under iodine catalysis, the compound participates in radical-mediated dimerization, forming unique C–C bonds between quinoxaline units.
Mechanism:
-
Iodine promotes single-electron transfer (SET), generating carbon radicals that couple to form σ-bonded dimers .
-
The reaction of 4-phenyl-THQ with 2-hydroxyacetophenone and iodine yields a dimer with one oxidized and one reduced ring .
Data:
| Reactants | Catalyst | Product Structure | Yield | Source |
|---|---|---|---|---|
| 4-Phenyl-THQ + I₂ | I₂ | C–C bonded dimer (mixed redox) | 9% |
Biological Activity Modulation
Functionalized derivatives show enhanced bioactivity. For example:
-
4-Tosyl derivatives inhibit aldose reductase, a target in diabetic complications .
-
N1-Dialkylaminoalkyl groups improve solubility and receptor binding in GABAergic systems .
Stability and Reactivity Trends
Q & A
Q. What are the common synthetic routes for 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one, and what are their limitations?
The most widely reported synthesis involves cyclization of substituted o-phenylenediamine derivatives with α-haloesters under basic conditions. However, this method typically requires three or more steps and yields moderate results (40–60%) due to intermediate instability and competing side reactions . For example, condensation of o-phenylenediamine with maleic anhydride in THF at room temperature failed to produce the desired tetrahydroquinoxalinone, instead yielding (Z)-3-(2-aminophenylcarbamoyl)propenoic acid (98%), which degrades under basic or aerobic conditions . Alternative routes using phase-transfer catalysis or alkylation of pre-tosylated intermediates (e.g., Scheme 2 in ) improve regioselectivity but require stringent anhydrous conditions .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
X-ray crystallography is critical for confirming regiochemistry and stereoelectronic effects, as demonstrated for 3-carboxymethyl-4-tosyl derivatives (e.g., compounds 1e and 1f ) . NMR spectroscopy (¹H/¹³C) is essential for tracking cyclization progress, particularly resolving diastereotopic protons in the tetrahydroquinoxaline ring. Mass spectrometry (HRMS/ESI) and IR spectroscopy help validate functional groups like carbonyls (C=O stretch at ~1680–1720 cm⁻¹) . For intermediates prone to oxidation (e.g., 8a ), inert-atmosphere handling and low-temperature analysis are advised .
Advanced Research Questions
Q. How can researchers optimize cyclization steps to improve yields of tetrahydroquinoxalin-2-ones?
Key variables include solvent polarity, temperature, and catalyst selection. For example, substituting THF with DMF in alkylation steps (e.g., ethyl 2-bromoisobutyrate reactions) increases reaction rates due to higher dielectric constants, but may promote side reactions like N-alkylation . Catalytic Pd/C under hydrogenation conditions (e.g., step a in Scheme 2) can reduce nitro intermediates but requires precise control to avoid over-reduction . Pre-tosylation of the quinoxaline nitrogen (e.g., using TsCl) enhances regioselectivity in subsequent alkylations by blocking competing nucleophilic sites .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity in tetrahydroquinoxalin-2-one derivatives?
Systematic SAR requires:
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OMe, -NH₂) groups at the 4-phenyl position to modulate π-π stacking or hydrogen-bonding interactions .
- Scaffold rigidity : Compare activity between tetrahydroquinoxalin-2-ones and fully aromatic quinoxalines to assess conformational flexibility’s role .
- Assay selection : Use target-specific assays (e.g., mycobacterial growth inhibition for anti-tubercular activity) paired with cytotoxicity profiling (e.g., HEK293 cell viability) to establish selectivity indices .
Q. How can contradictions in synthesis data from different methods be resolved?
Contradictions often arise from divergent reaction mechanisms. For instance, cyclization via maleic anhydride () may yield unstable intermediates (e.g., 8a ) unless rigorously controlled (N₂ atmosphere, reflux in THF), whereas α-haloester routes () avoid this but suffer from poor stereocontrol. Resolution strategies include:
- Mechanistic studies : Use in-situ FTIR or LC-MS to track intermediate formation and identify degradation pathways .
- Computational modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., ring closure vs. side-product formation) .
Q. What factorial design approaches are applicable to optimize reaction parameters for tetrahydroquinoxalin-2-one synthesis?
A 2³ factorial design can simultaneously test variables like solvent (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst loading (5% vs. 10% Pd/C). Response surface methodology (RSM) further refines optimal conditions by modeling interactions between factors (e.g., solvent polarity’s impact on alkylation efficiency) . For example, ’s reflux time (6 hours) could be optimized via a central composite design to minimize energy input while maximizing yield.
Q. How can experimental data be integrated with computational models to predict tetrahydroquinoxalin-2-one reactivity?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities for bioactive derivatives with DFT-based quantum mechanical calculations (e.g., Gaussian 16) to map transition states during cyclization . For instance, computed Fukui indices can identify nucleophilic/electrophilic sites in intermediates like 8a , guiding functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
